Tetraacetylethylenediamine
Tetraacetylethylenediamine
Tetraacetylethylenediamine, also known as descarbamylnovobiocin or N, n'-ethylenebis(diacetamide), belongs to the class of organic compounds known as n-substituted carboxylic acid imides. N-substituted carboxylic acid imides are compounds comprising an N-substituted carboxylic acid imide group, with the general structure R1N(C(R2)=O)C(R3)=O (R2, R3=H, alkyl, aryl; R1=Anything but H). Tetraacetylethylenediamine exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, tetraacetylethylenediamine is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
10543-57-4
VCID:
VC20984490
InChI:
InChI=1S/C10H16N2O4/c1-7(13)11(8(2)14)5-6-12(9(3)15)10(4)16/h5-6H2,1-4H3
SMILES:
CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C
Molecular Formula:
C10H16N2O4
Molecular Weight:
228.24 g/mol
Tetraacetylethylenediamine
CAS No.: 10543-57-4
Cat. No.: VC20984490
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tetraacetylethylenediamine, also known as descarbamylnovobiocin or N, n'-ethylenebis(diacetamide), belongs to the class of organic compounds known as n-substituted carboxylic acid imides. N-substituted carboxylic acid imides are compounds comprising an N-substituted carboxylic acid imide group, with the general structure R1N(C(R2)=O)C(R3)=O (R2, R3=H, alkyl, aryl; R1=Anything but H). Tetraacetylethylenediamine exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, tetraacetylethylenediamine is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 10543-57-4 |
| Molecular Formula | C10H16N2O4 |
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | N-acetyl-N-[2-(diacetylamino)ethyl]acetamide |
| Standard InChI | InChI=1S/C10H16N2O4/c1-7(13)11(8(2)14)5-6-12(9(3)15)10(4)16/h5-6H2,1-4H3 |
| Standard InChI Key | BGRWYDHXPHLNKA-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C |
| Canonical SMILES | CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C |
| Melting Point | 149-150°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator